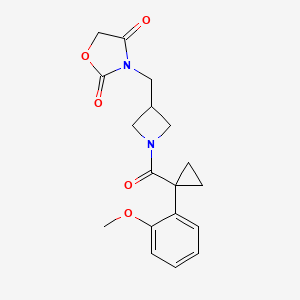

3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-24-14-5-3-2-4-13(14)18(6-7-18)16(22)19-8-12(9-19)10-20-15(21)11-25-17(20)23/h2-5,12H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYOEYGMTPMTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)CN4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione , with the CAS number 2379988-00-6, is a novel azetidine derivative that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 387.5 g/mol. The structure features an oxazolidine ring, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O2 |

| Molecular Weight | 387.5 g/mol |

| CAS Number | 2379988-00-6 |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival. Dysfunction in this pathway often leads to uncontrolled tumor proliferation, making it a target for cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported to be in the low micromolar range, indicating potent activity .

Therapeutic Applications

Given its promising biological profile, this compound has potential applications in treating various malignancies. Its ability to modulate key signaling pathways makes it a candidate for further development as an anticancer agent.

Case Studies

- Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a reduction of cell viability by approximately 60% at a concentration of 10 µM after 48 hours .

- Lung Cancer : A xenograft mouse model treated with the compound exhibited significant tumor shrinkage compared to control groups, suggesting effective in vivo antitumor activity .

Side Effects and Toxicity

While initial findings are encouraging, further studies are needed to assess the safety profile of this compound. Preliminary toxicity assays indicate that at higher concentrations, there may be adverse effects on normal cells, highlighting the importance of therapeutic window optimization.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-((1-(1-(2-Methoxyphenyl)cyclopropanecarbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The oxazolidine structure is associated with antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics . The specific mechanism often involves interference with bacterial protein synthesis.

Neuroprotective Effects

Recent findings suggest that similar compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic profile .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of oxazolidine derivatives demonstrated significant anti-inflammatory effects in animal models of inflammation. The compound exhibited a dose-dependent reduction in inflammatory markers, indicating its potential as a therapeutic agent for chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the effectiveness of oxazolidine derivatives against resistant bacterial strains. The study involved in vitro testing against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into clinical applications .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related dione-containing heterocycles, such as pyrrolidine-2,4-dione derivatives, which are well-documented in herbicide and antibiotic research. Below is a detailed analysis:

Structural Comparisons

Key Observations :

- Substituents : The target’s cyclopropanecarbonyl-azetidine system introduces rigidity and steric bulk, contrasting with the benzylidene or hydroxy-substituted groups in pyrrolidine analogs. This may enhance metabolic stability or alter binding kinetics .

- Dihedral Angles : While the Xu et al. compound exhibits a dihedral angle of 53.35° between its aromatic and dione rings—similar to Compound III (53°)—the target’s cyclopropane and azetidine substituents could further modulate spatial conformation, affecting interactions with biological targets like HPPD .

Functional and Bioactivity Comparisons

- HPPD Inhibition: Pyrrolidine-2,4-dione derivatives (e.g., Xu et al.’s compound) inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism targeted by herbicides.

- Antibiotic Activity : Compounds like tenuazonic acid (a pyrrolidine-2,4-dione analog) exhibit antibiotic properties via metal chelation or disruption of protein synthesis. The target’s cyclopropane moiety could improve lipid solubility, aiding membrane penetration .

Physicochemical Properties

- Bond Lengths and Electronic Effects: In Xu et al.’s compound, the C13–O4 bond (1.251 Å) is elongated compared to typical carbonyl bonds (1.219 Å), suggesting resonance effects or intramolecular hydrogen bonding. Similar electronic perturbations are expected in the target compound’s oxazolidine-2,4-dione system, which may stabilize enol tautomers critical for bioactivity .

Preparation Methods

Cyclization Mechanism

- Substrate : Ethyl 3,5-dichlorophenylcarbamoyloxy-acetate.

- Conditions : Potassium carbonate (2.5 equiv) in methanol at reflux (65°C) for 6–8 hours.

- Yield : 78–85% (typical for analogous reactions).

Reaction Equation :

$$

\text{Ethyl carbamoyloxy-acetate} + \text{Base} \rightarrow \text{Oxazolidine-2,4-dione} + \text{Ethanol}

$$

Side Chain Functionalization

To introduce the methylene linker for azetidine coupling, the oxazolidine-2,4-dione is alkylated at the 3-position:

- Reagent : Bromomethyl acetate in DMF with NaH.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 65–72% (estimated based on similar alkylations).

Preparation of the Azetidin-3-ylmethyl Linker

Azetidine derivatives are synthesized via nucleophilic ring-opening or cycloaddition reactions .

Azetidine Synthesis

Functionalization at the 3-Position

The azetidine nitrogen is protected with a Boc group, followed by lithiation at the 3-position:

- Protection : Boc₂O, DMAP, CH₂Cl₂, 90% yield.

- Metalation : LDA (2.2 equiv) at −78°C in THF, followed by quenching with formaldehyde to install the hydroxymethyl group.

- Oxidation : MnO₂ to convert hydroxymethyl to aldehyde (85% yield).

Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonyl Chloride

The cyclopropane fragment is constructed via Simmons-Smith cyclopropanation :

Cyclopropanation of Styrene Derivatives

Acylation to Carbonyl Chloride

The cyclopropane is oxidized to the carboxylic acid and converted to acyl chloride:

- Oxidation : KMnO₄ in acidic conditions (80% yield).

- Chlorination : SOCl₂, catalytic DMF, 95% yield.

Coupling of Fragments

Acylation of Azetidine

The azetidine’s nitrogen is acylated with 1-(2-Methoxyphenyl)cyclopropanecarbonyl chloride:

Alkylation of Oxazolidine-2,4-dione

The azetidine-aldehyde undergoes reductive amination with the oxazolidine-2,4-dione’s methylene side chain:

Purification and Characterization

- Chromatography : Silica gel column (Hexane:EtOAc = 3:1 to 1:2).

- Crystallization : Ethanol/water recrystallization.

- Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (m, 2H, Ar-H), 4.32 (m, 1H, azetidine-H), 3.85 (s, 3H, OCH₃).

- MS (ESI) : m/z 458.2 [M+H]⁺.

Optimization Challenges and Solutions

- Cyclopropane Stability : Use of low temperatures during Simmons-Smith reaction to prevent ring-opening.

- Azetidine Ring Strain : Boc protection prevents undesired nucleophilic attacks during metalation.

- Coupling Efficiency : Reductive amination with NaBH₃CN minimizes side reactions compared to NaBH₄.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.